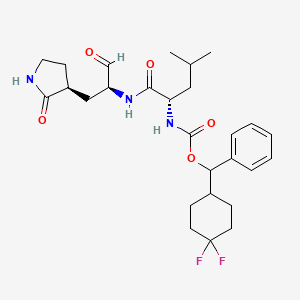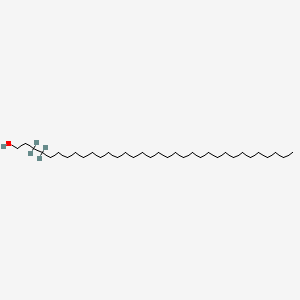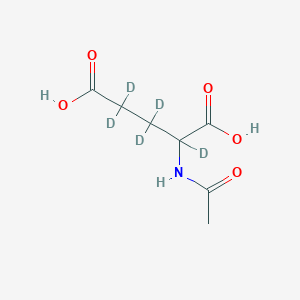
N-Acetyl-L-glutamic acid-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-glutamic acid-d5 is a deuterium-labeled derivative of N-Acetyl-L-glutamic acid. This compound is an N-acyl-L-amino acid and is a component of animal cell culturing media. It is also a metabolite found in Saccharomyces cerevisiae and humans . The deuterium labeling makes it useful in various scientific research applications, particularly in metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-glutamic acid-d5 involves the reaction of L-glutamic acid with acetic anhydride in the presence of deuterium oxide (D2O) to introduce the deuterium atoms. The reaction typically occurs at elevated temperatures ranging from 60°C to 110°C . The process involves the formation of L-glutamic acid disodium salt, which then reacts with acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield, minimal byproducts, and cost-effectiveness. The use of caustic soda flakes and controlled reaction conditions are crucial for achieving the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-glutamic acid-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler compounds or derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amino acid derivatives .
Scientific Research Applications
N-Acetyl-L-glutamic acid-d5 has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in metabolic studies and tracer experiments.
Biology: Plays a role in studying metabolic pathways and enzyme activities in various organisms.
Medicine: Investigated for its potential in treating metabolic disorders and as a diagnostic tool.
Industry: Utilized in the production of animal cell culture media and as a research reagent.
Mechanism of Action
N-Acetyl-L-glutamic acid-d5 exerts its effects by participating in metabolic pathways. It is an allosteric activator of carbamyl phosphate synthetase I, the first enzyme in the urea cycle. This activation is crucial for the conversion of toxic ammonia to urea for excretion . The compound interacts with molecular targets such as N-acetylglutamate synthase and carbamyl phosphate synthetase I, influencing their activities and regulating the urea cycle .
Comparison with Similar Compounds
Similar Compounds
N-Acetylaspartic acid: Another N-acyl-L-amino acid involved in metabolic processes.
Aceglutamide: A derivative of glutamic acid used in medical applications.
Citrulline: An amino acid involved in the urea cycle and nitric oxide production.
Uniqueness
N-Acetyl-L-glutamic acid-d5 is unique due to its deuterium labeling, which makes it particularly valuable in metabolic studies and tracer experiments. This labeling allows for precise tracking and analysis of metabolic pathways, providing insights that are not possible with non-labeled compounds .
Properties
CAS No. |
14341-84-5 |
|---|---|
Molecular Formula |
C7H11NO5 |
Molecular Weight |
194.20 g/mol |
IUPAC Name |
2-acetamido-2,3,3,4,4-pentadeuteriopentanedioic acid |
InChI |
InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/i2D2,3D2,5D |
InChI Key |
RFMMMVDNIPUKGG-WHVBSWTDSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])(C(=O)O)NC(=O)C |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


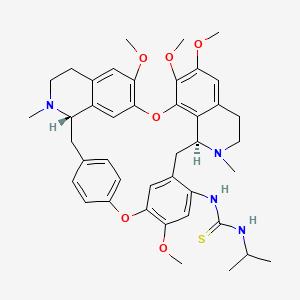

![2-methylpropanoyloxymethyl (2R)-4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazoline-2-carbonyl]-2-methylpiperazine-1-carboxylate](/img/structure/B12419818.png)
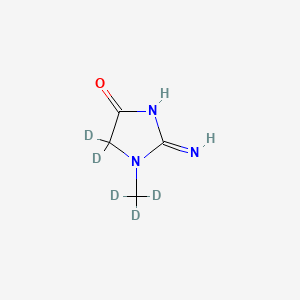
![2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B12419822.png)

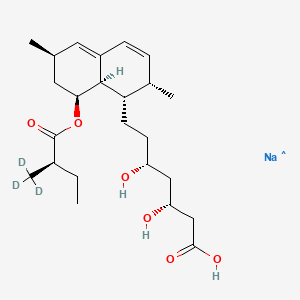

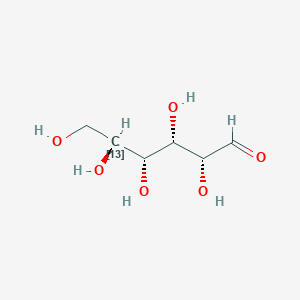
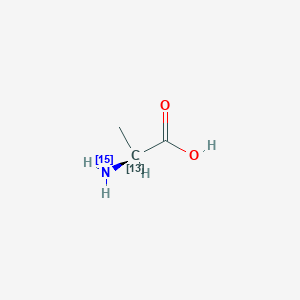
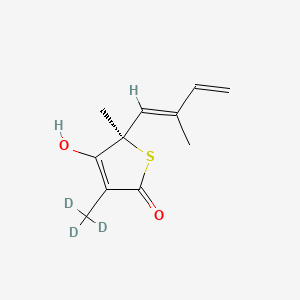
![N'-[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanediamide](/img/structure/B12419857.png)
